3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one typically involves the condensation of indole derivatives with quinazolinone precursors. One common method is the reaction of 3-(chloromethyl)quinazolin-4(3H)-one with indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and receptors involved in disease processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione: A potent inhibitor of protein kinase C isotypes.
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: An effective molecular skeleton for developing reversible/irreversible pan-HER inhibitors.
Uniqueness
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is unique due to its dual indole and quinazolinone structure, which allows it to interact with a wide range of biological targets. This structural combination enhances its potential as a versatile pharmacophore in drug discovery.
Properties
CAS No. |
88514-37-8 |
---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H13N3O/c21-17-14-6-2-4-8-16(14)19-11-20(17)10-12-9-18-15-7-3-1-5-13(12)15/h1-9,11,18H,10H2 |
InChI Key |
FWIDZNGJFPFTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.